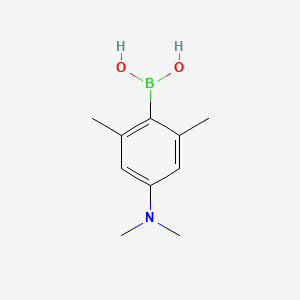

(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid

Description

(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid is a substituted arylboronic acid featuring a phenyl ring with a dimethylamino (-N(CH₃)₂) group at the para (4-) position and methyl (-CH₃) groups at the ortho (2- and 6-) positions. This structure combines steric hindrance from the 2,6-dimethyl groups with electronic modulation via the electron-donating dimethylamino substituent. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, catalysis, and biomedical applications due to their ability to form reversible covalent bonds with diols and amines .

Properties

Molecular Formula |

C10H16BNO2 |

|---|---|

Molecular Weight |

193.05 g/mol |

IUPAC Name |

[4-(dimethylamino)-2,6-dimethylphenyl]boronic acid |

InChI |

InChI=1S/C10H16BNO2/c1-7-5-9(12(3)4)6-8(2)10(7)11(13)14/h5-6,13-14H,1-4H3 |

InChI Key |

KXTXUOLQDVGMSL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1C)N(C)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

General Approach

The most common and effective method to prepare arylboronic acids such as (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid involves the formation of an arylmagnesium bromide (Grignard reagent) from the corresponding aryl bromide, followed by reaction with a boron electrophile such as trialkyl borate or potassium aryltrifluoroborate salts.

Specific Procedure

Step 1: Formation of Grignard Reagent

The starting material, 4-(dimethylamino)-2,6-dimethylbromobenzene, is reacted with magnesium turnings in anhydrous ether or tetrahydrofuran (THF) at controlled temperatures (typically around 40–50 °C) to form the corresponding arylmagnesium bromide. This step is usually rapid and high-yielding (up to 98% yield reported for similar 2,6-dimethylphenyl Grignard reagents).Step 2: Boronation

The freshly prepared Grignard reagent is then reacted with a boron electrophile such as tributyl borate at low temperature (e.g., -10 °C) to form the boronate intermediate. After completion, the reaction mixture is hydrolyzed under acidic conditions to yield the boronic acid. This method has been optimized to achieve yields around 70% for 2,6-dimethylphenyl boronic acid derivatives, with moderate reaction conditions and improved reproducibility compared to organolithium routes.

Advantages and Limitations

-

- High yield and selectivity

- Mild reaction conditions compared to organolithium methods

- Scalable and reproducible

-

- Requires strict anhydrous and inert atmosphere conditions

- Sensitive to moisture and oxygen

- Dimethylamino substituent may require careful control to avoid side reactions

Preparation via Organolithium Reagents and Potassium Aryltrifluoroborates

Organolithium Route

An alternative approach involves lithiation of the aryl precursor to form 4-(dimethylamino)-2,6-dimethylphenyllithium, which then reacts with potassium aryltrifluoroborate salts to form the boronic acid or related boronates.

Research Findings

- The reaction of 4-(N,N-dimethylamino)-2,6-dimethylphenyllithium with potassium aryltrifluoroborates proceeds efficiently at room temperature, yielding diarylfluoroboranes or triarylboranes depending on conditions.

- However, the synthesis of potassium aryltrifluoroborate salts bearing the dimethylamino substituent is challenging due to protodeboronation during intermediate steps, limiting the availability of this route for this specific compound.

Practical Considerations

- This method is useful for synthesizing highly functionalized triarylboranes but less practical for simple boronic acids with sensitive substituents like dimethylamino groups.

- The isolation of intermediate fluoroboranes can improve yields but requires careful handling to avoid decomposition.

Alternative Synthetic Routes and Modifications

Condensation and Functionalization Approaches

- Some studies report the synthesis of boronic acid derivatives via condensation reactions involving boronic acid-containing aldehydes and amines under reflux in ethanol, but these are more relevant to boronic acid-imine compounds rather than the direct preparation of this compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard + Tributyl Borate | 4-(Dimethylamino)-2,6-dimethylbromobenzene | Mg, Tributyl borate, Acid hydrolysis | 40–50 °C (Grignard), -10 °C (boronation) | ~70 | Moderate conditions, high yield, scalable |

| Organolithium + Potassium Aryltrifluoroborate | 4-(Dimethylamino)-2,6-dimethylbenzene (lithiation) | n-BuLi, ArBF3K | Room temperature | Variable | Challenging due to protodeboronation |

| Microwave-assisted Suzuki coupling (for derivatives) | 2,6-Dimethylphenylboronic acid | Pd catalyst, Na2CO3, solvents | Microwave, inert atmosphere | 60–70 | Used for coupling, not direct boronic acid synthesis |

Summary of Research Findings

- The Grignard reagent route remains the most reliable and widely used method for preparing this compound, offering good yields and manageable reaction conditions.

- Organolithium methods, while useful for complex triarylborane synthesis, face challenges with the dimethylamino substituent due to side reactions and instability of intermediates.

- The availability of high-purity boronic acid is critical for subsequent applications such as Suzuki couplings, which can be enhanced by microwave irradiation techniques.

- Alternative condensation methods are more suited for functionalized boronic acid derivatives rather than the direct synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions: (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.

Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound’s ability to form carbon-carbon bonds makes it invaluable in the construction of various molecular architectures.

Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Its boronic acid group can interact with biological targets, making it useful in medicinal chemistry.

Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boronic acid derivatives, including this compound, as potential agents for delivering boron to tumor cells.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid depends on its application:

Suzuki-Miyaura Cross-Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Biological Interactions: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with biological molecules such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Steric and Electronic Substituent Effects

Key Compounds for Comparison:

2,6-Dimethylphenylboronic Acid: Lacks the para-dimethylamino group but shares the steric hindrance from 2,6-methyl substituents.

4-Methoxy-2,6-dimethylphenylboronic Acid: Replaces dimethylamino with a methoxy (-OCH₃) group, a weaker electron donor.

(2,6-Diisopropylphenyl)boronic Acid : Features bulkier isopropyl groups for enhanced steric effects.

Table 1: Substituent Effects on Properties

| Compound | Substituents (Position) | Electronic Effect | Steric Hindrance | pKa* (Estimated) |

|---|---|---|---|---|

| Target Compound | -N(CH₃)₂ (4), -CH₃ (2,6) | Strong electron donor | Moderate | ~8.5–9.5† |

| 2,6-Dimethylphenylboronic Acid | -CH₃ (2,6) | Neutral | Moderate | ~8.0–8.8‡ |

| 4-Methoxy-2,6-dimethylphenylboronic Acid | -OCH₃ (4), -CH₃ (2,6) | Moderate electron donor | Moderate | ~8.2–9.0§ |

| (2,6-Diisopropylphenyl)boronic Acid | -CH(CH₃)₂ (2,6) | Neutral | High | ~7.5–8.5¶ |

Estimates are inferred from substituent effects and through-space stabilization mechanisms . †Dimethylamino’s strong electron donation likely raises pKa compared to electron-withdrawing groups. ‡Lower pKa than the target due to absence of electron-donating para substituents. §Methoxy’s weaker electron donation results in intermediate acidity. ¶Bulkier groups may enhance boronate stabilization, lowering pKa.

Reactivity in Cross-Coupling Reactions

Steric hindrance and electronic effects significantly influence reaction yields:

- Target Compound: The 2,6-dimethyl groups create steric barriers, while the dimethylamino group may reduce electrophilicity at boron. In Suzuki couplings, steric hindrance often lowers yields. For example, 2,6-dimethylphenylboronic acid gave only 23% yield in a Heck/isomerization/C–H arylation reaction due to hindered transmetallation .

- 4-Methoxy Analogs: Methoxy groups improve solubility but offer less electronic activation than dimethylamino. For instance, 4-methoxy-2,6-dimethylphenylboronic acid is used in catalysis but may require optimized conditions .

- Bulky Diisopropylphenyl Derivatives : Extreme steric hindrance in (2,6-diisopropylphenyl)boronic acid can halt reactions entirely, as seen in failed couplings with 4-bromoanisole .

Table 2: Reaction Performance in Cross-Couplings

*Specific data for the target compound is lacking, but trends suggest reduced efficiency.

Biological Activity

(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been explored in recent studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound is characterized by the presence of a boronic acid functional group attached to a dimethylamino-substituted aromatic ring. This structure is crucial for its reactivity and interaction with biological targets.

Biological Activity

1. Antioxidant Properties

Recent studies have highlighted the compound's ability to react with reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). Research indicates that boronic acids can serve as effective triggers for H₂O₂-mediated reactions, which are relevant in cellular contexts. For instance, this compound has been shown to facilitate the release of fluorescent moieties in the presence of H₂O₂, suggesting its potential as a probe for detecting oxidative stress in cells .

2. Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. A study on related compounds indicated that derivatives containing the 2,6-dimethylphenyl moiety exhibited significant anticonvulsant activity in various seizure models. Notably, one such derivative increased GABA levels and inhibited GABA transaminase, which are mechanisms associated with seizure control .

3. Inhibition of Kinases

The structural modifications associated with this compound have also led to the discovery of its role as a kinase inhibitor. Specifically, compounds with similar structures have been identified as weak inhibitors of PKMYT1, a kinase involved in cell cycle regulation and DNA damage response. The introduction of dimethylphenol motifs has been linked to enhanced potency against PKMYT1 .

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with H₂O₂: The compound's boronic acid group facilitates rapid oxidation reactions with H₂O₂, leading to the release of active species that can modulate cellular signaling pathways.

- GABAergic Modulation: By increasing GABA levels and inhibiting GABA transaminase, the compound may enhance inhibitory neurotransmission, contributing to its anticonvulsant effects.

- Kinase Inhibition: The structural characteristics allow for selective binding to kinase targets, potentially disrupting pathways critical for cancer cell proliferation.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Case Study 1: Antioxidant Activity in Cells

In a cellular model using COS7 cells, this compound demonstrated a rapid increase in fluorescence intensity upon exposure to exogenous H₂O₂. This suggests its potential utility in real-time monitoring of oxidative stress within biological systems .

Case Study 2: Anticonvulsant Efficacy

A series of semicarbazone derivatives based on the 2,6-dimethylphenyl structure were tested for anticonvulsant activity. One derivative showed efficacy across multiple seizure models without neurotoxicity or hepatotoxicity, highlighting the therapeutic potential of compounds derived from this structural framework .

Case Study 3: Selective Kinase Inhibition

In preclinical studies involving PKMYT1 inhibition, analogs containing the dimethylphenol structure exhibited enhanced potency compared to their predecessors. This finding underscores the importance of structural modifications in developing selective inhibitors for cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substituent positions and boron coordination. For example, NMR typically shows a peak near 30 ppm for arylboronic acids .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per industry standards) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., calculated for CHBNO: 209.13 g/mol) .

Q. How should researchers handle and store this compound to mitigate hydrolysis or oxidation?

- Methodological Answer :

- Storage : Keep under inert gas (N or Ar) at -20°C in amber glass vials to prevent moisture absorption and light-induced degradation .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive reactions. Pre-dry glassware at 120°C to remove trace moisture .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in catalytic efficiency during Suzuki-Miyaura couplings involving this boronic acid?

- Methodological Answer :

- Variable Screening : Systematically test Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) and bases (KCO, CsF) in solvents like toluene/water mixtures. For example, shows rhodium complexes with boronic acids require precise stoichiometry (5:1 molar ratio) for optimal yields .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., protodeboronation or homocoupling). Adjust reaction time/temperature to minimize degradation .

Q. How does the dimethylamino group influence the electronic properties and reactivity of this boronic acid in transition metal-catalyzed reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating dimethylamino group increases boron’s Lewis acidity, enhancing transmetallation rates in Suzuki couplings. This was observed in , where analogous boronic acids formed stable rhodium-pentaborate complexes due to electronic modulation .

- Mechanistic Probes : Conduct DFT calculations to map charge distribution or use Hammett parameters (σ) to quantify substituent effects .

Q. What synthetic routes are effective for introducing functional diversity at the boronic acid moiety while retaining the dimethylamino group?

- Methodological Answer :

- Protecting Group Strategies : Use pinacol esterification to stabilize the boronic acid during functionalization. For example, lists pinacol esters of similar boronic acids with >97% purity .

- Cross-Coupling : Perform Miyaura borylation on pre-functionalized aryl halides. highlights tetramethyl-dioxaborolane intermediates for modular synthesis .

Data Contradiction and Stability Analysis

Q. How can researchers address inconsistencies in reported hydrolytic stability of this boronic acid under aqueous conditions?

- Methodological Answer :

- Condition Optimization : Test pH-dependent stability (pH 7–10) using buffered solutions. notes that tetraarylpentaborates hydrolyze to [BO(OH)] under acidic conditions, suggesting pH control is critical .

- Kinetic Studies : Monitor hydrolysis via NMR over time. Compare half-lives in DO vs. organic/aqueous mixtures to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.